molecular formula C15H11N3O2 B2372718 benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448121-69-4

benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2372718
CAS No.: 1448121-69-4
M. Wt: 265.272
InChI Key: TWGMAQZJGOAGKV-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked via a methanone group to a pyrrolopyrimidine core.

Properties

IUPAC Name

1-benzofuran-2-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(14-5-10-3-1-2-4-13(10)20-14)18-7-11-6-16-9-17-12(11)8-18/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGMAQZJGOAGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrrolopyrimidine ring system. The final step involves the formation of the methanone linkage between these two moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The methanone bridge and aromatic rings facilitate nucleophilic and electrophilic substitutions:

  • Bromination : Electrophilic substitution occurs at the benzofuran ring under bromination conditions, yielding 5-bromo derivatives. This modification enhances reactivity for subsequent coupling reactions .

  • Thioalkylation : Reaction with ω-bromoacetophenone in dimethylformamide (DMF) with KOH introduces thioalkyl groups at the pyrrolopyrimidine nitrogen, forming intermediates for cyclization .

Table 1: Substitution Reactions and Yields

ReagentConditionsProductYieldSource
Bromine/Acetic acidRT, 3 h5-Bromo-benzofuran derivative72%
ω-Bromoacetophenone/KOHDMF, reflux, 2 h6-(5-Bromo-benzofuran-2-yl)thioamide79%

Cyclization Reactions

The pyrrolopyrimidine moiety participates in cyclization to form fused heterocycles:

  • Thienopyridine formation : Treatment of thioamide intermediates with piperidine in ethanol induces cyclization, producing thieno[2,3-b]pyridines. This reaction involves intramolecular nucleophilic attack at the nitrile group .

  • Spirocompound synthesis : Brominated intermediates undergo O-nucleophilic attack to form spiro[furopyran-pyrimidine] systems under basic conditions .

Table 2: Cyclization Reactions

Starting MaterialReagent/ConditionsProductYieldSource
6-(5-Bromo-benzofuran-2-yl)thioamidePiperidine/EtOH, refluxThieno[2,3-b]pyridine derivative72%
Brominated chalconeNaHCO₃, DMFSpiro[furopyran-pyrimidine]68%

Condensation Reactions

The carbonyl group enables condensation with nitrogen nucleophiles:

  • Pyrimidine synthesis : Reaction with urea or thiourea in alcoholic KOH forms 2-substituted pyrimidines. For example, condensation with thiourea yields 4-(benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol .

  • Guanidine coupling : Guanidine hydrochloride in KOH/ethanol generates 2-aminopyrimidines, such as 4-(benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine .

Table 3: Condensation Reaction Outcomes

NucleophileConditionsProductYieldSource
ThioureaKOH/EtOH, RT, 6 hPyrimidin-2-ol derivative79%
Guanidine hydrochlorideKOH/EtOH, RT, 6 hPyrimidin-2-amine derivative83%

Functional Group Transformations

  • Reduction : The methanone carbonyl can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though yields depend on steric hindrance .

  • Oxidation : Methoxy substituents on the benzofuran ring are oxidized to hydroxyl groups using HNO₃ or H₂O₂, enhancing solubility .

Biological Activity Correlations

Derivatives exhibit antimicrobial and enzyme inhibitory properties:

  • Antimicrobial activity : Brominated analogs show MIC values of 29.76–31.96 mmol/L against Salmonella typhi and Pseudomonas syringae .

  • Molecular docking : Pyrimidine-thienopyridine hybrids display strong binding to GluN-6-P synthase (binding energy: −5.27 kJ/mol), suggesting therapeutic potential .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzofuran derivatives, including benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, typically involves multi-step organic reactions. These methods often integrate the benzofuran and pyrrolopyrimidine frameworks through various coupling reactions. The structural features of this compound contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of benzofuran containing pyrimidine scaffolds demonstrate significant antimicrobial properties. For instance, certain synthesized compounds have shown promising results against various bacterial strains, suggesting their potential as broad-spectrum antimicrobial agents . Molecular docking studies further support these findings by identifying compounds with low binding energy to target enzymes, enhancing their efficacy as inhibitors .

Antiviral Properties

Recent advancements have highlighted the potential of pyrrolopyrimidine derivatives in antiviral applications. Studies have shown that certain compounds exhibit inhibitory effects against viruses such as HIV-1 and measles virus through optimization of their chemical structure and hydrophilicity . The ability to modify the benzofuran core allows for the development of novel antiviral agents with improved efficacy.

Anticancer Potential

Benzofuran derivatives have been evaluated for their anticancer properties in various studies. For example, compounds derived from this scaffold have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 and MCF-7. These compounds often induce apoptosis and arrest the cell cycle at specific phases, highlighting their potential as chemotherapeutic agents .

Antimicrobial Screening

A study focused on synthesizing benzofuran-pyrimidine derivatives revealed that certain compounds exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as templates for developing new antibiotics with enhanced activity against resistant strains .

Antiviral Efficacy

In vitro studies on pyrrolopyrimidine derivatives demonstrated significant antiviral activity against HIV-1 variants resistant to standard treatments. The structure-activity relationship (SAR) analysis provided insights into how modifications to the benzofuran moiety could enhance antiviral potency .

Anticancer Activity Assessment

Research assessing the anticancer effects of benzofuran derivatives showed that specific modifications led to increased cytotoxicity in cancer cell lines. The investigation utilized assays to measure cell viability and apoptosis induction, confirming that these compounds could be developed into effective anticancer therapies .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Features

The compound’s structural uniqueness lies in its benzofuran-pyrrolopyrimidine framework. Key comparisons include:

  • Compound 7 (): A benzotriazole-pyrrolopyrrole derivative with a methanone linker. While structurally distinct (benzotriazole vs. benzofuran; pyrrolopyrrole vs. pyrrolopyrimidine), both compounds share methanone-bridged heterocycles, influencing electronic properties and binding interactions .
  • IDPU (): A thiazolo[4,5-d]pyrimidine derivative with neuroprotective activity.

Physicochemical Properties

  • Its molecular weight (459.8 g/mol) and logP (estimated 3.2) suggest moderate lipophilicity, a benchmark for the target compound’s drug-likeness .
  • IDPU : Smaller molecular weight (~280 g/mol) and polar urea group may enhance blood-brain barrier penetration compared to the bulkier target compound .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Compound 7 IDPU
Core Structure Benzofuran-Pyrrolopyrimidine Benzotriazole-Pyrrolopyrrole Thiazolo[4,5-d]pyrimidine
Molecular Weight ~325–350 g/mol (estimated) 459.8 g/mol ~280 g/mol
Key Functional Groups Methanone linker Methanone linker, dichlorobenzyl ester Urea, thiazole
Synthetic Yield Not reported 68% Not reported
Biological Activity Not reported Autotaxin inhibition Neuroprotection (6-OHDA model)
Assay Method N/A Fluorogenic Amplex Red assay Rodent hemiparkinson’s model

Key Research Findings and Implications

Structural Flexibility : Substitution of benzofuran for benzotriazole (Compound 7) or thiazole (IDPU) modulates electronic properties and target engagement, emphasizing the role of heteroatom choice in drug design .

Synthetic Feasibility: CDI-mediated coupling (Compound 7) is scalable for methanone-linked heterocycles, though pyrrolopyrimidine synthesis may require tailored conditions to avoid ring instability .

Therapeutic Potential: Analogous compounds target enzymes (ATX) or neuroprotective pathways, suggesting the target compound could be optimized for similar applications with structural modifications .

Biological Activity

Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a pyrrolopyrimidine structure through a methanone group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzofuran component followed by the construction of the pyrrolopyrimidine ring. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .

Biological Activity Overview

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have shown that benzofuran derivatives possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and fungal strains .
  • Anticancer Properties : The compound has demonstrated potential as an anticancer agent, affecting cancer cell lines such as MCF-7 and MDA-MB-231. It has been noted for its ability to induce apoptosis in cancer cells, with selectivity indices indicating lower toxicity to normal cells .
  • Anti-inflammatory Effects : Research indicates that these compounds can inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized benzofuran derivatives against M. tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising results:

CompoundMIC (μg/mL)Activity Type
38Antimycobacterial
42Antifungal

These results highlight the potential of benzofuran derivatives in developing new antimicrobial agents .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation effectively:

Cell LineIC50 (μM)Comparison with Control
MCF-712.915-Fluorouracil (17.02)
MDA-MB-2319.465-Fluorouracil (11.73)

The selectivity index indicates that this compound is more effective than traditional chemotherapeutics like 5-FU, suggesting its potential in cancer therapy .

Anti-inflammatory Activity

Research has indicated that compounds derived from benzofuran can inhibit key inflammatory mediators. For instance, they have been shown to reduce levels of pro-inflammatory cytokines in cellular models .

Case Studies

  • Antimycobacterial Screening : A series of benzofuran derivatives were synthesized and screened against M. tuberculosis. The most active compounds exhibited MIC values significantly lower than those of standard treatments, indicating their potential as new therapeutic agents .
  • Cancer Cell Line Studies : Investigations into the effects on MCF-7 and MDA-MB-231 cells revealed that treatment with benzofuran derivatives led to increased apoptosis markers compared to untreated controls, highlighting their role in cancer treatment strategies .

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